

4-Benzoyl-3-methylpiperazin-2-one molecular structure

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Compound of Interest

Compound Name: 4-Benzoyl-3-methylpiperazin-2-one

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An In-depth Technical Guide to **4-Benzoyl-3-methylpiperazin-2-one**: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for **4-Benzoyl-3-methylpiperazin-2-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

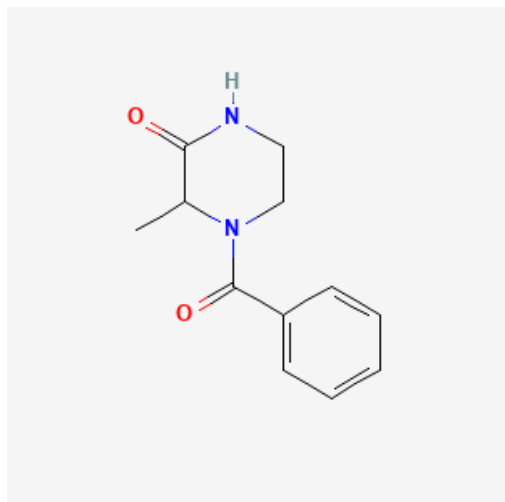
Molecular Structure and Identifiers

4-Benzoyl-3-methylpiperazin-2-one is a derivative of piperazin-2-one, characterized by a benzoyl group attached to the nitrogen at position 4 and a methyl group at position 3 of the piperazinone ring. The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers.

The fundamental structural details are as follows:

- Molecular Formula: $C_{12}H_{14}N_2O_2$ [\[1\]](#)
- SMILES: CC1C(=O)NCCN1C(=O)C2=CC=CC=C2[\[1\]](#)
- InChI: InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)[\[1\]](#)

The 2D chemical structure of **4-Benzoyl-3-methylpiperazin-2-one** is depicted below:



Physicochemical Properties

A summary of the key physicochemical properties of **4-Benzoyl-3-methylpiperazin-2-one** is presented in the table below. It should be noted that many of the available data points are predicted through computational models.

| Property | Value | Source |
|-------------------------|--------------|------------|
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 218.10553 Da | PubChem[1] |
| XlogP (predicted) | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |

Predicted Collision Cross Section (CCS) Data:

| Adduct Type | m/z | Predicted CCS (Å²) |
|---------------------|-----------|--------------------|
| [M+H] ⁺ | 219.11281 | 149.4 |
| [M+Na] ⁺ | 241.09475 | 155.5 |
| [M-H] ⁻ | 217.09825 | 151.5 |

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **4-Benzoyl-3-methylpiperazin-2-one** is not readily available, a plausible two-step synthetic route can be proposed based on established chemical methodologies. This involves the synthesis of the precursor, 3-methylpiperazin-2-one, followed by N-benzoylation. The following protocol is a composite based on the synthesis of similar structures.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of (R)-3-methylpiperazin-2-one

This procedure is adapted from a patented method for synthesizing the chiral piperazinone core.[\[3\]](#)

Materials:

- Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
- Methanol (MeOH)
- Palladium on carbon (Pd/C, 10%)
- Hydrogen (H₂) gas

Procedure:

- In a high-pressure reaction vessel, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol.
- Add 3g of 10% palladium on carbon to the solution.
- Seal the vessel and introduce hydrogen gas to a pressure of 1.8 MPa.

- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, using an eluent of ethyl acetate/methanol (9/1), to obtain (R)-3-methylpiperazin-2-one as a white solid.

Step 2: N-Benzoylation of (R)-3-methylpiperazin-2-one

This step is a standard acylation reaction.

Materials:

- (R)-3-methylpiperazin-2-one
- Dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N)
- Benzoyl chloride
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

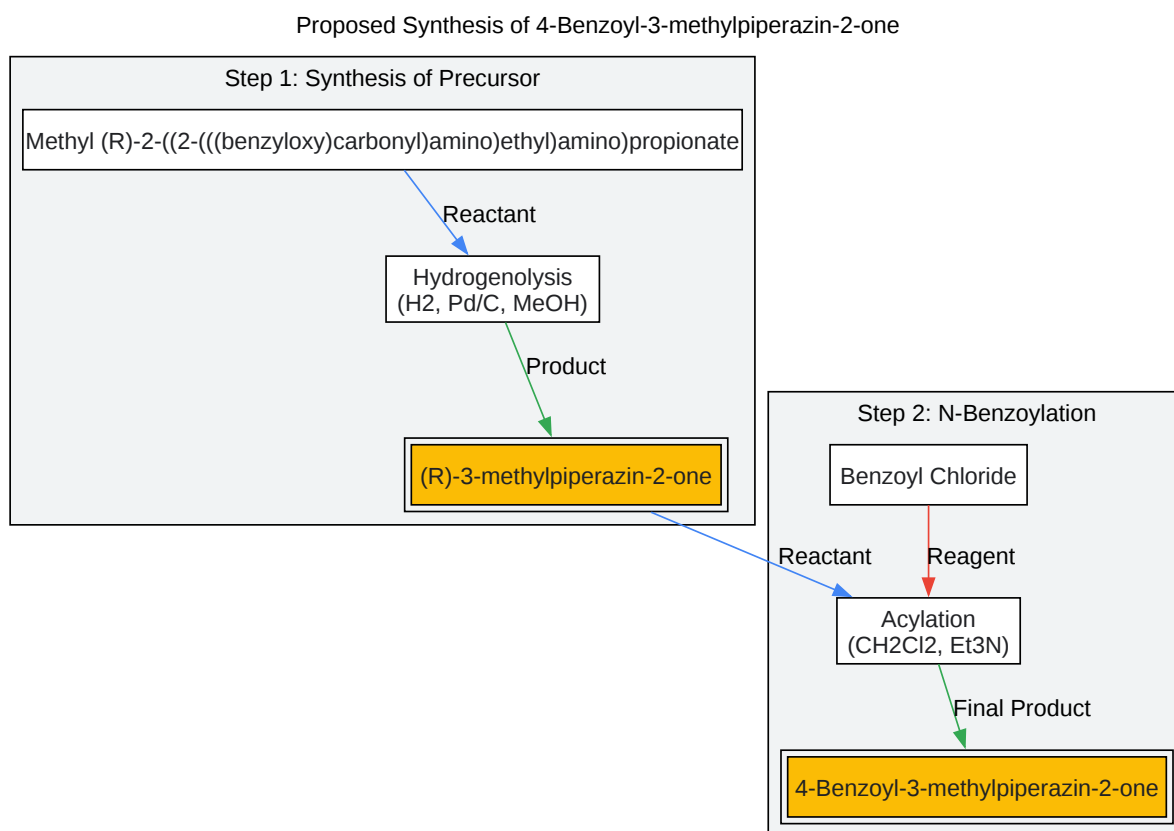
- Dissolve the (R)-3-methylpiperazin-2-one obtained from Step 1 in dichloromethane.
- Add an equimolar amount of triethylamine to the solution to act as a base.
- Cool the mixture in an ice bath to 0°C .

- Slowly add an equimolar amount of benzoyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Benzoyl-3-methylpiperazin-2-one**.
- If necessary, purify the product further by recrystallization or silica gel chromatography.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of **4-Benzoyl-3-methylpiperazin-2-one**.



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Caption: Proposed two-step synthesis of **4-Benzoyl-3-methylpiperazin-2-one**.

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